Stereochemically-Defined Peptoid Secondary Structure Switching: Ns2ne vs. Nsnp Monomers in Foldamer Design
Incorporation of the (S)-1-(2-nitrophenyl)ethanamine-derived monomer (Ns2ne) at the N-terminal position of an (Nspe)9 nonamer peptoid results in destabilization of the threaded loop conformation relative to the homononamer control. In contrast, incorporation of the para-nitro regioisomer (Nsnp) stabilizes the same threaded loop structure. This demonstrates that the ortho-substitution pattern of the target compound produces a distinct and opposite conformational effect compared to its para-substituted regioisomer [1][2].
| Evidence Dimension | Peptoid secondary structure (conformational stabilization/destabilization) |
|---|---|
| Target Compound Data | Destabilized threaded loop conformation when Ns2ne placed at N-terminus of (Nspe)9 |
| Comparator Or Baseline | Nsnp (para-nitro isomer): Stabilized threaded loop conformation when placed at N-terminus of (Nspe)9; (Nspe)9 homononamer: baseline threaded loop conformation |
| Quantified Difference | Opposite qualitative effect (destabilization vs. stabilization); no quantitative ΔG or RMSD provided in source |
| Conditions | Peptoid nonamers synthesized via solid-phase submonomer method; CD spectroscopy in acetonitrile at 20 °C |
Why This Matters
Researchers designing peptoid foldamers with predictable secondary structures must select the ortho-nitro (S)-enantiomer specifically to achieve conformational destabilization; substituting with the para-nitro isomer yields the opposite structural outcome, invalidating the experimental design.
- [1] Fowler, S. A.; Luechapanichkul, R.; Blackwell, H. E. Synthesis and Characterization of Nitroaromatic Peptoids: Fine Tuning Peptoid Secondary Structure through Monomer Position and Functionality. J. Org. Chem. 2009, 74 (4), 1440–1449. View Source
- [2] Europe PMC. Synthesis and Characterization of Nitroaromatic Peptoids: Fine Tuning Peptoid Secondary Structure through Monomer Position and Functionality (S-EPMC5958603). 2009. View Source
